1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
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Overview
Description
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one is an organic compound with a unique structure that includes a cyclobutyl ring, a hydroxyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone used is often acetylacetone.
Cyclobutyl Group Introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or through the use of cyclobutyl halides in a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like hydrogen peroxide or other mild oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimized reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature Control: Precise temperature control to favor desired reaction pathways.
Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can yield ketones or carboxylic acids.
Reduction: Can produce alcohols or amines.
Substitution: Can result in various substituted pyrazoles.
Scientific Research Applications
1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: Used in biochemical assays to study enzyme interactions and metabolic pathways.
Materials Science: Investigated for its potential use in the synthesis of novel polymers and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(1-cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one exerts its effects involves:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(1-cyclobutyl-1H-pyrazol-3-yl)ethan-1-one: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
1-(1-cyclobutyl-4-methoxy-1H-pyrazol-3-yl)ethan-1-one: Contains a methoxy group instead of a hydroxyl group, potentially altering its chemical properties and applications.
Properties
CAS No. |
1355228-99-7 |
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Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
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